molecular formula C19H25N3O3 B2485704 N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 877647-58-0

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2485704
CAS RN: 877647-58-0
M. Wt: 343.427
InChI Key: OSUSEXWFBINCJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps starting from 2-acetylfuran, progressing through Claisen Schmidt condensation with different aromatic aldehydes, cyclization, and Mannich’s reaction, leading to the desired product. The chemical structures are confirmed using techniques such as IR, NMR, and Mass spectrometry, indicating a complex synthetic route that yields compounds with potential pharmacological activities (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using crystallography and computational studies. These analyses reveal that such compounds often adopt specific conformations that are crucial for their biological activity. For instance, studies on related compounds have shown envelope and boat conformations in their molecular structures, with dihedral angles and interactions forming specific ring motifs, which could be indicative of the structural preferences of N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide as well (S. Sundaramoorthy et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound are influenced by its functional groups and molecular structure. For example, the presence of the piperazine ring and the furan moiety can significantly affect its binding affinity and selectivity towards biological targets. Analogs of this compound have shown high affinity and selectivity for specific receptors, indicating the importance of these structural features in determining their biological activities (D. Matecka et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the compound's pharmacokinetic profile. The introduction of specific substituents can enhance these properties, as seen in compounds where modifications in the linker or the introduction of a piperazine unit improved aqueous solubility and oral absorption, which could be applicable to this compound (K. Shibuya et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with biological macromolecules, is essential for assessing the therapeutic potential of these compounds. Studies on related molecules have demonstrated significant antibacterial and anticancer activities, highlighting the role of their chemical properties in mediating these effects. Such insights could guide the optimization of this compound for specific therapeutic applications (G. Hussain et al., 2018).

Scientific Research Applications

Synthesis and Chemical Structure Characterization

A novel series of compounds related to N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide have been synthesized, focusing on their chemical structure characterization using various analytical methods. These compounds, derived from 2-acetylfuran and subjected to Claisen Schmidt condensation, cyclization, and Mannich’s reaction, were analyzed through IR, 1H NMR, 13C-NMR, and mass spectrometry to confirm their structures. This rigorous structural analysis is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Kumar et al., 2017).

Pharmacological Potential

The synthesized derivatives of this compound were evaluated for their pharmacological potential, particularly focusing on their antidepressant and antianxiety activities. Through behavioral assays such as Porsolt’s forced swimming test and the plus maze method, specific compounds demonstrated significant effects on reducing immobility times and showing antianxiety activity, indicating their potential therapeutic applications in addressing mood disorders (Kumar et al., 2017).

Contribution to β-Lactam Antibiotics Synthesis

The compound's relevance extends to its role as a key intermediate in the synthesis of β-lactam antibiotics, showcasing its versatility in contributing to the development of crucial medicinal compounds. Through a series of chemical reactions involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, a product with good diastereoselectivity was obtained, highlighting the compound's utility in synthesizing antibiotics that play a vital role in treating bacterial infections (Cainelli et al., 1998).

Memory Enhancement Studies

Research also delves into the effects of related piperazine derivatives on cognitive functions, particularly memory enhancement in animal models. By synthesizing specific derivatives and evaluating their impact through behavioral tests like the swimming maze test, insights into the potential cognitive benefits of these compounds are gained, offering promising avenues for treating memory-related disorders (Li Ming-zhu, 2008).

Exploration in Antihistamine Development

Further investigations into piperazine derivatives, including those structurally related to this compound, have led to the development of antihistamines like Cetirizine. This highlights the compound's significance in contributing to treatments for allergic reactions and conditions such as urticaria and allergic rhinitis, underscoring the broad pharmacological applications of these derivatives (Arlette, 1991).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-15(23)20-14-18(19-4-3-13-25-19)22-11-9-21(10-12-22)16-5-7-17(24-2)8-6-16/h3-8,13,18H,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSEXWFBINCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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